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Compound of Interest

2-Chloro-4-(4-
Compound Name:

methoxyphenyl)thiazole
CAS No.: 2104-01-0

Cat. No.: B1452138

Get Quote

Executive Summary & Structural Logic

Compound Name: 2-Chloro-4-(4-methoxyphenyl)thiazole Molecular Formula: C10HsCINOS
Molecular Weight: 225.69 g/mol Core Scaffold: 1,3-Thiazole ring substituted at the C2 position
with a chlorine atom and at the C4 position with a para-anisyl (4-methoxyphenyl) group.

Structural Validation Strategy: The structural integrity of this compound is validated through
three orthogonal spectroscopic pillars:

¢ Mass Spectrometry (MS): Confirms the presence of the chlorine atom via the characteristic
35CI/37Cl isotope pattern (3:1 ratio).

+ IH NMR: Confirms the regiochemistry of the thiazole ring (distinct C5-proton singlet) and the
para-substitution pattern of the phenyl ring.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1452138#bc-rfq
https://www.benchchem.com/product/b1452138/docs?utm_src=pdf-body#technical-whitepaper-spectroscopic-characterization-of-2-chloro-4-4-methoxyphenyl-thiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» IR Spectroscopy: Verifies the removal of the amino precursor (if synthesized via Sandmeyer)
and the integrity of the ether linkage.

Synthesis & Reaction Pathway

To understand the impurity profile and spectral nuances, one must understand the genesis of
the molecule. The standard industrial and laboratory route involves a two-step sequence:

¢ Hantzsch Condensation: Reaction of 4-methoxyphenacyl bromide with thiourea to form the

2-amino intermediate.

o Sandmeyer Reaction: Diazotization of the 2-amino group followed by chlorination using
CuCI/HCI.
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Figure 1: Synthetic pathway validating the origin of the sample.

Spectroscopic Atlas
A. Mass Spectrometry (MS)

Method: EI/ESI (+) Key Diagnostic Feature: Chlorine Isotope Pattern.
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miz Peak Relative Intensity Assighment Interpretation
225.0 100% (Base) [M]+ (3°ClI) Molecular lon.
Confirms
227.0 ~32% [M+2]* (3”Cl) Monochlorination (3:1
ratio).
] Loss of methyl radical
210.0 Variable [M - CHs]*
from methoxy group.
] Homolytic cleavage of
190.0 Variable [M-CIl*

C-Cl bond.

Mechanistic Insight: The stability of the thiazole ring typically results in a strong molecular ion

peak. The fragmentation is dominated by the cleavage of the labile methoxy methyl group and

the C-ClI bond.

B. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid)

Wavenumber (cm~12) Vibration Mode Structural Validation
3100 - 3000 C-H Stretch (Ar) Aromatic ring protons.

Methyl group of the methoxy
2960 - 2840 C-H Stretch (Alk) i

substituent.

Thiazole and Benzene skeletal
1605, 1510 C=C/ C=N Stretch o

vibrations.

Diagnostic: Aryl alkyl ether
1250 - 1240 C-O-C Stretch _

(Anisole subst.).

Presence of Chlorine (often
1050 - 1000 C-ClI Stretch

weak/obscured).

Critical Purity Check: Confirms
Absence of 3400-3200 N-H Stretch full conversion of the 2-amino

precursor.
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C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Deuterated Chloroform) or DMSO-ds. Reference: TMS (0.00 ppm).

H NMR Data (400 MHz _CDCls)

Shift (6 ppm) Multiplicity Integration Coupling (J) Assignment
Ar-H (2', 6" -
7.78 Doublet (d) 2H 8.8 Hz ]
Ortho to thiazole
) Thiazole 5-H
7.18 Singlet (s) 1H - ] ]
(Diagnostic)
Ar-H (3, 5') -
6.96 Doublet (d) 2H 8.8 Hz
Ortho to OMe
3.85 Singlet (s) 3H - -OCHs (Methoxy)

Detailed Interpretation:

e The AA'BB' System: The para-substituted phenyl ring appears as two distinct doublets with a
large coupling constant (~8.8 Hz), characteristic of ortho-coupling.

e Thiazole 5-H: This proton typically appears as a sharp singlet. In the 2-amino precursor, this
proton appears upfield (~6.7 ppm). The shift to ~7.18 ppm indicates the electron-withdrawing
effect of the Chlorine atom at C2, validating the Sandmeyer transformation.

3C NMR Data (100 MHz, CDCIs)
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Shift (6 ppm) Carbon Type Assighment

160.0 C_quat Ar-C4' (Attached to OMe)
153.5 C_quat Thiazole C2 (Attached to CI)
151.0 C_quat Thiazole C4 (Attached to Aryl)
127.5 CH Ar-C2', C6'

126.2 C_quat Ar-C1' (Attached to Thiazole)
114.2 CH Ar-C3', C5'

106.5 CH Thiazole C5

55.4 CHs -OCHs

Experimental Protocol
Synthesis of 2-Chloro-4-(4-methoxyphenyl)thiazole

Objective: To synthesize the target compound via the Sandmeyer reaction of 2-amino-4-(4-
methoxyphenyl)thiazole.

Step 1: Precursor Synthesis (Hantzsch)
o Dissolve 4-methoxyphenacyl bromide (2.29 g, 10 mmol) in Ethanol (20 mL).

e Add Thiourea (0.76 g, 10 mmol).
e Reflux the mixture for 2—3 hours. (Monitor via TLC, Hexane:EtOAc 7:3).
e Cool to room temperature. The hydrobromide salt of the product may precipitate.

» Neutralize with agueous NH4OH or NaHCO:s to precipitate the free base (2-amino-4-(4-
methoxyphenyl)thiazole).

 Filter, wash with water, and dry.[1][2][3] (Yield typically >80%).[3][4][5]

Step 2: Chlorination (Sandmeyer)[6]
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e Suspend the 2-amino intermediate (10 mmol) in Conc. HCI (10 mL) and cool to 0-5°C in an
ice bath.

e Dropwise add a solution of NaNO:z (12 mmol) in water (5 mL), maintaining temperature <5°C.
Stir for 20 mins to form the diazonium salt.

o Separately, prepare a solution of CuCl (12 mmol) in Conc. HCI (5 mL).

e Add the cold diazonium solution dropwise to the CuCl solution with vigorous stirring.
(Nitrogen gas evolution will be observed).

e Allow the mixture to warm to room temperature and stir for 2 hours.
o Workup: Dilute with water, extract with Dichloromethane (DCM) (3 x 20 mL).
e Wash organic layer with brine, dry over anhydrous Na=SOa4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel,
Hexane/EtOAC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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